molecular formula C12H10F2N2 B8310845 2-(2,5-Difluorophenyl)-5-methylpyridin-4-amine

2-(2,5-Difluorophenyl)-5-methylpyridin-4-amine

Cat. No.: B8310845
M. Wt: 220.22 g/mol
InChI Key: KOIIYNXBHLDYDO-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-5-methylpyridin-4-amine is a useful research compound. Its molecular formula is C12H10F2N2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-5-methylpyridin-4-amine

InChI

InChI=1S/C12H10F2N2/c1-7-6-16-12(5-11(7)15)9-4-8(13)2-3-10(9)14/h2-6H,1H3,(H2,15,16)

InChI Key

KOIIYNXBHLDYDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Bis(triphenylphosphine)palladium chloride (0.927 g, 1.321 mmol), 2-bromo-5-methylpyridin-4-amine (2.47 g, 13.21 mmol), Na2CO3 (6.60 mL, 13.21 mmol) and 2,5-difluorophenylboronic acid (2.71 g, 17.17 mmol) were combined and heated at 95° C. overnight. The reaction was cooled, filtered through a pad of Celite®, and concentrated directly onto silica gel and then purified by column chromatography (NH, silica) eluted with EtOAc/hexanes (0-100%) to give 2-(2,5-difluorophenyl)-5-methylpyridin-4-amine. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.05 (3H, s) 5.96 (2H, s) 7.04 (1H, d, J=2.02 Hz) 7.20-7.29 (1H, m) 7.29-7.38 (1H, m) 7.68 (1H, ddd, J=9.73, 6.19, 3.28 Hz) 8.02 (1H, s). MS [M+H] found 221.2.
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
2.71 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Bis(triphenylphosphine)palladium chloride (0.927 g, 1.321 mmol), 2-bromo-5-methylpyridin-4-amine (2.47 g, 13.21 mmol), sodium carbonate (6.60 mL, 13.21 mmol) and 2,5-difluorophenylboronic acid (2.71 g, 17.17 mmol) were combined and heated at 95° C. overnight. The reaction was cooled and filtered through a pad of Celite®, rinsed with dioxane (3×50 mL) and the filtrate was concentrated directly onto silica gel and then purified by column chromatography on NH silica eluted with 0-100% ethyl acetate/hexanes to give 2-(2,5-difluorophenyl)-5-methylpyridin-4-amine. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.05 (3H, s) 5.96 (2H, s) 7.04 (1H, d, J=2.02 Hz) 7.20-7.29 (1H, m) 7.29-7.38 (1H, m) 7.68 (1H, ddd, J=9.73, 6.19, 3.28 Hz) 8.02 (1H, s). MS [M+H] found 221.2
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
2.71 g
Type
reactant
Reaction Step Three

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